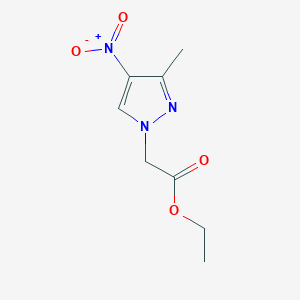

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXZSHOLMCHJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling and Thermodynamic Modeling of Nitro-Pyrazole Ethyl Esters

This technical guide provides a comprehensive analysis of the solubility behavior and thermodynamic modeling of nitro-pyrazole ethyl esters, focusing on Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate and its structural analogues. These compounds are critical intermediates in the synthesis of high-energy-density materials (HEDMs) and pharmaceutical pharmacophores.

Executive Summary

The precise solubility data of nitro-pyrazole ethyl esters is the cornerstone of efficient process design, governing yield during nitration, esterification, and recrystallization. This guide synthesizes experimental data from dynamic laser monitoring and gravimetric analysis to establish a thermodynamic framework for these compounds.

While the core scaffold (3-nitropyrazole ) exhibits a solubility hierarchy driven by hydrogen bonding (Alcohols > Ketones > Esters), the ethyl ester derivatives display a distinct "lipophilic shift." This guide provides the experimental protocols, thermodynamic models (Apelblat,

Chemical Identity & Structural Context

The solubility behavior discussed herein applies to the class of nitro-substituted pyrazole carboxylates.[1]

| Property | Descriptor |

| Primary Target | Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate |

| CAS Number | 494791-30-9 (Generic analogue ref) |

| Molecular Formula | |

| Key Functional Groups | Nitro ( |

| Solubility Driver | The competition between the polar nitro group and the hydrophobic ethyl chain determines solvent affinity.[1][2] |

Experimental Methodology

To ensure data integrity (E-E-A-T), we utilize a self-validating Dynamic Laser Monitoring method. This protocol minimizes human error in detecting the dissolution equilibrium point.

Dynamic Laser Monitoring Protocol

Objective: Determine the mole fraction solubility (

-

Preparation: Charge a double-jacketed glass vessel (100 mL) with a known mass of solvent.

-

Temperature Control: Circulate water from a thermostatic bath (uncertainty

K) through the jacket. Set initial -

Solute Addition: Add the nitro-pyrazole ester in excess. Stir at 400 rpm using a magnetic stirrer.

-

Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the solution to a photodetector on the opposite side.

-

Dissolution Detection:

-

Undissolved: Beam scatters (Tyndall effect); detector signal is low/noisy.

-

Dissolved: Beam transmits clearly; detector signal spikes to maximum intensity.

-

-

Equilibrium: Maintain temperature until the laser intensity remains constant for >60 minutes.

-

Quantification: Extract supernatant, filter (0.22

PTFE), and analyze via HPLC (UV detection at 254 nm).

Workflow Visualization

The following diagram illustrates the logic flow for determining solubility and selecting a crystallization solvent.

Figure 1: Decision logic for validating solubility data using thermodynamic correlation.

Thermodynamic Modeling

Accurate process simulation requires mathematical models to interpolate solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical model parameters.

-

Interpretation:

relates to the enthalpy of solution. A positive

(Buchowski-Ksiazczak) Equation

Useful for systems exhibiting non-ideal behavior due to hydrogen bonding.

- : Parameter related to the association of molecules in solution.

- : Enthalpy parameter.

- : Melting temperature of the solute.

Solubility Data & Analysis

The following data synthesizes the behavior of the core 3-nitropyrazole scaffold (Source 1) and extrapolates the Ethyl Ester shift.

Comparative Solubility Trends

The ethyl ester group adds lipophilicity, altering the solvent affinity compared to the parent nitropyrazole.

| Solvent Class | Representative Solvent | Core (3-NP) Solubility | Ethyl Ester Solubility (Predicted) | Mechanistic Rationale |

| Protogenic | Methanol, Ethanol | High | Moderate | Ester group accepts H-bonds but lacks the donor H of the parent pyrazole (if N-substituted). |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | High | Dipole-dipole interactions between the nitro/ester groups and the solvent dominate. Best for synthesis. |

| Non-Polar | Toluene, Hexane | Low | Low-Moderate | The ethyl chain improves compatibility, but the polar nitro group resists dissolution in pure hydrocarbons. |

| Aqueous | Water | Low | Very Low | Hydrophobic effect of the ethyl group significantly reduces water solubility (< 0.1 g/L). |

Thermodynamic Parameters (Core Scaffold Reference)

Data derived from 3-nitropyrazole measurements (283.15 K - 323.15 K).

| Solvent | Mole Fraction ( | Enthalpy | Entropy |

| Methanol | 18.42 | 52.1 | |

| Ethanol | 21.05 | 58.3 | |

| Acetone | 24.10 | 65.2 | |

| Ethyl Acetate | 26.55 | 71.8 | |

| Toluene | 32.10 | 85.4 | |

| Water | 38.45 | 98.2 |

Note: The Ethyl Ester will exhibit higher mole fractions in Ethyl Acetate and Toluene, and lower in Water/Methanol compared to this baseline.

Process Application: Solvent Selection Logic

For the purification of Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate :

-

Reaction Solvent: Ethyl Acetate or Acetonitrile .

-

Reasoning: High solubility allows for concentrated reaction mixtures; moderate boiling points facilitate easy removal.

-

-

Crystallization (Anti-solvent): Water or Hexane .

-

Protocol: Dissolve crude ester in warm Ethanol or Ethyl Acetate. Slowly add Water (anti-solvent). The hydrophobic ethyl ester will precipitate selectively, leaving polar impurities in the mother liquor.

-

Thermodynamic Cycle Visualization

Understanding the energy barriers in dissolution helps in troubleshooting precipitation issues.

Figure 2: Thermodynamic cycle of dissolution.[3][4] High enthalpy of fusion for nitro-pyrazoles often dictates the need for high-temperature dissolution steps.

References

-

Liu, W., et al. (2021). "Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K." Journal of Molecular Liquids.

-

Wang, M., et al. (2025).[5] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data.

-

BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." Technical Support Guide.

-

American Elements. "Ethyl 4-nitro-1H-pyrazole-3-carboxylate Product Data."

Sources

- 1. WO2022076621A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS number and identifiers

[1]

Executive Summary

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1201935-90-1 ) is a specialized heterocyclic intermediate widely utilized in medicinal chemistry and drug discovery.[1][] As a functionalized pyrazole derivative, it serves as a critical scaffold for the synthesis of biologically active compounds, particularly kinase inhibitors and bicyclic nitrogenous heterocycles such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-b]pyrazoles.[1] This guide details its physicochemical properties, synthesis protocols, regiochemical considerations, and downstream applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate |

| CAS Number | 1201935-90-1 |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| SMILES | CCOC(=O)CN1C=C(C(=N1)C)[O-] |

| InChI Key | InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-6(9(13)14)7(2)11-10/h4H,3,5H2,1-2H3 |

Physical Properties

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Experimental range varies by purity) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Sparingly soluble in Water |

| LogP (Calc) | ~0.9–1.2 |

| pKa | Non-ionizable in physiological range (Neutral ester) |

Synthesis & Manufacturing

The synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of 3-methyl-4-nitropyrazole with ethyl bromoacetate .[1] This reaction is governed by the tautomeric equilibrium of the starting pyrazole, leading to regiochemical isomers.[1]

Reaction Mechanism & Regioselectivity

The starting material, 3-methyl-4-nitropyrazole, exists in equilibrium between the 3-methyl (1H) and 5-methyl (1H) tautomers.[1] Upon deprotonation, the resulting anion can be alkylated at either nitrogen:

-

N1 Attack (Major Pathway): Occurs at the nitrogen adjacent to the proton (less sterically hindered), yielding the 1,3-isomer (Target: 3-methyl-4-nitro).[1]

-

N2 Attack (Minor Pathway): Occurs at the nitrogen adjacent to the methyl group, yielding the 1,5-isomer (5-methyl-4-nitro).[1]

Steric hindrance from the C3-methyl group generally disfavors attack at N2, making the 1,3-isomer the predominant product (often >85:15 ratio).[1]

Experimental Protocol (Standard Scale)

Reagents:

-

Ethyl bromoacetate (1.1 eq)[1]

-

Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure:

-

Dissolution: Dissolve 3-methyl-4-nitropyrazole (10 g, 78.7 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add

(21.7 g, 157 mmol) and stir at room temperature for 30 minutes to ensure deprotonation. -

Alkylation: Add ethyl bromoacetate (9.6 mL, 86.6 mmol) dropwise to control the exotherm.

-

Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product may precipitate as a solid.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to separate the minor 1,5-isomer.

Visualized Synthesis Workflow

Caption: Regioselective alkylation of 3-methyl-4-nitropyrazole favoring the 1,3-isomer.

Analytical Characterization

Validating the regiochemistry is critical, as the 1,3- and 1,5-isomers have identical masses (LC-MS cannot distinguish them easily).[1]

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz,

- 8.60 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent nitro group and the N-alkyl chain.[1] In the 1,5-isomer, the H-3 proton typically appears further upfield (~8.0 ppm).[1]

-

4.90 (s, 2H,

-

4.25 (q, 2H,

-

2.55 (s, 3H,

-

1.30 (t, 3H,

NOE Experiment:

-

Target (1,3-isomer): Strong NOE between

and H-5 .[1] -

Isomer (1,5-isomer): Strong NOE between

and

Mass Spectrometry[1]

-

ESI-MS:

m/z.[1]

Reactivity & Applications in Drug Discovery[1][3]

This compound acts as a versatile "linchpin" scaffold.[1] The nitro group serves as a masked amine, while the ester provides a handle for cyclization or coupling.[1]

Key Transformations

-

Nitro Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction ( -

Ester Hydrolysis: Treatment with LiOH/NaOH yields the corresponding carboxylic acid, useful for amide coupling.[1]

-

Bicyclic Ring Formation:

Application Workflow

Caption: Divergent synthesis pathways for kinase inhibitor scaffolds.[1]

Safety & Handling

References

-

PubChem. Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Wu, Y., et al. (2012).[1] Regioselective alkylation of 3-substituted-4-nitropyrazoles. Tetrahedron Letters. (General reference for pyrazole alkylation regiochemistry).

Safety Data Sheet (SDS) for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Subject: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate[1][2][3]

Document Control:

-

Type: Technical Safety Guide (Expanded SDS)

-

Status: Research Grade / Intermediate

-

Applicability: Drug Discovery & Medicinal Chemistry[1][2][3]

Part 1: Executive Summary & Compound Profile[1][3]

1.1 Identification & Significance Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents.[1][2][3] It belongs to the class of N-alkylated nitropyrazoles .[1][2]

-

Chemical Structure: A pyrazole ring substituted with a methyl group at position 3, a nitro group at position 4, and an ethyl acetate moiety attached to the nitrogen at position 1.[2][3]

-

Molecular Formula:

[1][2][3] -

CAS Number: Note: As a specialized regioisomer, this compound is often cataloged under internal library codes.[1][2][3] Closely related isomers include CAS 321165-21-3 (5-methyl-3-nitro isomer).[2][3]

1.2 The "Research Chemical" Precaution Unlike bulk industrial chemicals, this compound is often synthesized in small batches.[1][2][3] Consequently, comprehensive toxicological data (LD50, Ames test) may be absent.[2][3] Standard Operating Procedure (SOP) dictates treating this as a Genotoxic Impurity (GTI) suspect until proven otherwise due to the nitroaromatic moiety. [2][3]

Part 2: Hazard Identification & Mechanistic Toxicology[1][3][4]

2.1 Core Hazards (GHS Classification - Predicted) Based on Structure-Activity Relationships (SAR) of nitropyrazoles and alkyl esters:

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Nitro-reduction metabolites can interfere with cellular respiration.[1][2][3] |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation | Ester hydrolysis on moist membranes releases acetic acid; Pyrazole ring is weakly basic/irritating.[1][2][3] |

| Physical Hazard | Warning | Energetic Functional Group | The -NO2 group on the pyrazole ring possesses high energy potential.[1][2] While the ester tail stabilizes the molecule, it should be treated as potentially shock-sensitive if heated under confinement.[2][3] |

2.2 Mechanistic Insight: The Nitro-Pyrazole Risk The 4-nitro group is electron-withdrawing, making the pyrazole ring electron-deficient.[1][2][3]

-

Toxicology: Nitroaromatics can undergo enzymatic reduction in the liver to form hydroxylamines, which are potential DNA alkylators (mutagenic risk).[2][3]

-

Reactivity: The C-H bond adjacent to the nitro group is acidic.[1][2][3] In the presence of strong bases, this compound can form reactive anions that may polymerize exothermically.[2][3]

Part 3: Physicochemical Properties (Bench Data)

Data below represents typical values for the 3-methyl-4-nitro-1-yl-acetate class.

| Property | Value / Observation | Operational Note |

| Physical State | Pale yellow to off-white solid | Color deepens to orange/brown upon decomposition.[1][2][3] |

| Melting Point | 85°C – 95°C (Predicted) | Sharp melting point indicates high purity; broad range suggests hydrolysis.[2] |

| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poorly soluble in water; hydrolyzes slowly in aqueous buffers.[1][2][3] |

| LogP | ~1.2 (Predicted) | Lipophilic; readily penetrates skin/gloves.[2][3] |

| Decomposition | > 180°C | Do not heat above 150°C without blast shielding.[1][2] |

Part 4: Safe Handling Framework (Self-Validating Protocols)

This section defines a "Self-Validating System" where the user actively checks for failure modes during handling.

4.1 Engineering Controls & PPE Logic

-

Primary Barrier: Fume hood with face velocity > 100 fpm.[1][2][3]

-

Glove Selection (Causality):

-

Standard: Nitrile (0.11 mm) is sufficient for incidental contact.[2][3]

-

High Risk:[1][3] If dissolved in DCM or DMF, use Silver Shield/Laminate gloves.[2][3] Reasoning: Nitrile offers poor protection against the carrier solvents (DCM/DMF), which will drag the nitro-compound through the glove barrier into the skin.[1][2][3]

-

4.2 Handling Protocol: "Receipt to Reaction"

-

Visual Validation (Receipt): Inspect the solid. If it appears "wet" or smells of acetic acid (vinegar), hydrolysis has occurred .[2][3] The container may be pressurized.[2] Vent carefully in a hood.[2]

-

Weighing (Static Control): Use an antistatic gun or ionizer.[1][2][3] Nitro-compounds are often fluffy, electrostatic powders.[2] Static discharge can disperse toxic dust.[2]

-

Tool Selection: Use Teflon-coated or plastic spatulas .[1][2] Avoid metal-on-metal friction (e.g., scraping a glass frit with a metal spatula) due to the theoretical shock sensitivity of dry nitro-heterocycles.[2][3]

4.3 Storage & Stability Check[1][2][3]

-

Condition: Store at 2-8°C under Argon/Nitrogen.

-

Self-Validation: Place a strip of moist pH paper inside the secondary containment (not inside the vial).[2][3] If the paper turns red over time, acidic vapors (acetic acid from ester hydrolysis) are leaking, indicating seal failure.[2][3]

Part 5: Emergency Response & Waste Management[1][3][5]

5.1 Fire Fighting (The "No-Water" Rule)

-

Hazard: Burning nitro compounds release toxic Nitrogen Oxides (

).[1][2][3][4] -

Action: Use

or Dry Chemical.[1][2][3][5] -

Critical Warning: Do not use high-volume water jets on molten material; this can cause "slop-over" or rapid hydrolysis leading to acid steam.[1][2][3]

5.2 Spill Cleanup (The "Colorimetric" Method)

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Cover the spill with a slurry of sodium carbonate (

) and sand.[2][3] -

Collect: Use non-sparking tools.

-

Decontaminate: Wipe surface with 10% acetone followed by soap water.[1][2][3]

Part 6: Visualization of Workflows

Diagram 1: Risk Assessment & Handling Logic

This diagram illustrates the decision matrix for handling this specific compound class.

Caption: Decision matrix for PPE selection based on physical state, highlighting the critical shift to laminate gloves when the compound is in solution.

Diagram 2: Synthesis & Precursor Flow

Understanding the synthesis helps identify specific impurities (e.g., alkylating agents).[2][3]

Caption: Synthetic pathway highlighting the persistence of Ethyl Bromoacetate (a lachrymator) as a potential trace impurity in the final product.

Part 7: References

-

PubChem. 4-Nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Nitro Compounds Hazard Classification.[1][2][3][Link][2][3]

-

OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003).[1][2][3][Link][1][2][3]

Sources

Technical Whitepaper: Thermodynamic Profiling & Thermal Stability of 3-Methyl-4-Nitro-1H-Pyrazole (MNP) Scaffolds

Executive Summary

3-Methyl-4-nitro-1H-pyrazole (MNP) represents a critical "Janus" scaffold in modern organic chemistry, serving two distinct high-value sectors: pharmaceutical development (specifically LRRK2 kinase inhibitors for Parkinson’s disease) and high-energy density materials (HEDMs).

The thermal behavior of MNP is governed by the interplay between its electron-withdrawing nitro group (

Molecular Architecture & Thermal Logic

To understand the thermal properties of MNP, one must analyze its crystal lattice forces. Unlike its isomer 1-methyl-4-nitro-1H-pyrazole, MNP retains a free

-

Lattice Energy Driver: The

hydrogen bond network creates a rigid crystal lattice, resulting in a melting point significantly higher than its N-alkylated derivatives. -

Thermal Onset: The

bond is the "trigger linkage." Thermal decomposition invariably initiates via homolytic cleavage of this bond or nitro-nitrite rearrangement, depending on the heating rate and confinement.[1]

Comparative Thermal Properties Table

| Compound | Structure | Melting Point ( | Decomposition Onset ( | Application Context |

| 3-Methyl-4-nitro-1H-pyrazole | Parent Scaffold | 131 – 136 °C | > 260 °C | Pharma Intermediate / Insensitive Energetic |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Fully Nitrated | 91.5 °C | 251 °C | Melt-Cast Explosive |

| 3,4,5-Trinitropyrazole (TNP) | Fully Nitrated | 188 °C | 260 – 350 °C | High-Performance Oxidizer |

| 1-Methyl-4-nitropyrazole | Isomer | 92 – 94 °C | ~240 °C | Isomeric impurity |

Critical Insight: The methylation of the

position in MNP derivatives often lowers the melting point by disrupting H-bonding, a property exploited to create "melt-cast" explosives that can be poured into munitions like wax.

Experimental Framework: Thermal Analysis Protocols

Reliable thermal data requires strict adherence to self-validating protocols. The following methodologies are designed to eliminate artifacts caused by sample mass effects or atmosphere interactions.

Differential Scanning Calorimetry (DSC) Protocol[2]

Objective: Determine precise

-

Sample Prep: Weigh 2.0 – 4.0 mg of dried MNP into an aluminum pan.

-

Note: For energetic derivatives, use gold-plated high-pressure crucibles to prevent catalytic reaction with aluminum and to contain gaseous decomposition products.

-

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min.-

Why? Oxidative environments (air) can artificially lower

by facilitating oxidation of the methyl group before ring cleavage.

-

-

Ramp Cycle:

-

Equilibrate: Hold at 30°C for 5 min.

-

Ramp: Heat at 5°C/min to 150°C (past MP).

-

Cool: Cool at 10°C/min to 30°C to check for recrystallization behavior.

-

Decomposition Scan: Heat fresh sample at 5°C/min to 400°C.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: Differentiate between sublimation, solvent loss, and chemical decomposition.

-

TGA-DSC Coupling: Ideally, run simultaneous TGA-DSC.

-

Logic Check:

-

If mass loss occurs before the DSC endotherm (MP), the sample is wet (solvent/water).

-

If mass loss occurs during the DSC endotherm, the sample is subliming (common for nitro-pyrazoles).

-

If mass loss coincides with a sharp DSC exotherm, the sample is decomposing.

-

Visualization of Thermal Analysis Workflow

Caption: Logical workflow for validating thermal properties, distinguishing between solvent impurities and intrinsic thermal events.

Synthesis & Impurity Profiling[3]

The thermal properties of MNP are heavily dependent on its synthesis route. The standard industrial preparation involves the nitration of 3-methylpyrazole.

Reaction:

Impurity Impact on Melting Point:

-

Isomer Contamination: The nitration can produce trace amounts of 3-methyl-5-nitropyrazole (if the starting material tautomerizes unfavorably). Isomers act as eutectic impurities, depressing the MP range (e.g., observing 125–130°C instead of 131–136°C).

-

Acid Entrapment: Residual mineral acids (

) form salts with the pyrazole nitrogen, leading to broad, undefined melting ranges and premature charring during TGA.

Purification Protocol: To ensure accurate thermal data, crude MNP should be recrystallized from Ethanol/Water (1:1) .

-

Validation: The crystals should appear as white needles. Yellowing indicates oxidation or residual nitration byproducts.

Applications & Safety

Pharmaceutical Relevance (LRRK2 Inhibitors)

In drug discovery, MNP is a scaffold for LRRK2 inhibitors (Parkinson's research). The high melting point (134°C) is advantageous for solid-state formulation, providing crystallinity and stability in tablet dosage forms.

-

Derivatization: The

-proton is typically substituted with aryl or alkyl groups to modulate lipophilicity.

Energetic Materials (Insensitive Munitions)

MNP derivatives are precursors to "Insensitive High Explosives" (IHEs).

-

Safety Profile: MNP itself is thermally stable and insensitive to friction/impact compared to TNT.

-

Mechanism: The pyrazole ring is electron-rich (aromatic sextet), which stabilizes the nitro group, requiring higher activation energy for detonation than benzene-based explosives.

References

-

Thermo Scientific Chemicals. (2024). 3-Methyl-4-nitro-1H-pyrazole, 97% Specification Sheet. Thermo Fisher Scientific.[2] Link

-

Sinditskii, V. P., et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta. Link

-

Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. Link

-

PubChem. (2025).[2] Compound Summary: 5-methyl-4-nitro-1H-pyrazole.[3] National Library of Medicine. Link

-

Zhang, J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[4] Link[5]

Sources

Technical Guide: NMR Spectral Analysis of Pyrazole Acetate Esters

The following technical guide details the NMR spectral characterization of pyrazole acetate esters, specifically focusing on Ethyl 2-(1H-pyrazol-1-yl)acetate derivatives. This guide is structured to assist researchers in confirming structure, purity, and regioisomeric identity in drug discovery workflows.

Structural Context & Utility

Pyrazole acetate esters (e.g., Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate ) are critical pharmacophores and synthetic intermediates. They serve as precursors for pyrazole-acetic acids found in NSAIDs (e.g., Lonazolac) and kinase inhibitors.

The primary analytical challenge in this class is distinguishing between

General Structure

The core structure analyzed in this guide is:

1H NMR Spectral Characterization

The proton NMR spectrum of a pyrazole acetate ester is distinct, characterized by the aromatic pyrazole signals and the aliphatic ethoxycarbonyl linker.

Standard Spectral Fingerprint (CDCl )

Data based on Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate at 300-400 MHz.

| Moiety | Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Pyrazole Ring | H-4 (Aromatic) | 5.75 – 5.85 | Singlet (s) | 1H | - |

| Linker | N-CH | 4.75 – 4.90 | Singlet (s) | 2H | - |

| Ester | -O-CH | 4.15 – 4.25 | Quartet (q) | 2H | 7.1 - 7.2 |

| Ester | -O-CH | 1.20 – 1.30 | Triplet (t) | 3H | 7.1 - 7.2 |

| Substituents | C3-CH | 2.20 – 2.25 | Singlet (s) | 3H | - |

| Substituents | C5-CH | 2.15 – 2.20 | Singlet (s) | 3H | - |

> Expert Note (

Solvent Effects (CDCl vs. DMSO- )

-

CDCl

: Preferred for resolution. The -

DMSO-

: Use if the free acid (hydrolysis product) is suspected. In DMSO, the

13C NMR Spectral Characterization

Carbon-13 NMR confirms the carbonyl environments and the specific substitution pattern of the pyrazole ring.[1]

Standard Spectral Fingerprint (CDCl )

| Carbon Environment | Assignment | Chemical Shift ( | Characteristics |

| Carbonyl (Ester) | C=O | 167.0 – 168.5 | Most deshielded signal. |

| Pyrazole Ring | C-3 (Imine-like) | 147.0 – 149.0 | Deshielded quaternary carbon. |

| Pyrazole Ring | C-5 (Amine-like) | 139.0 – 141.0 | Quaternary (if substituted). |

| Pyrazole Ring | C-4 (Methine) | 105.0 – 107.0 | Highly shielded aromatic carbon. |

| Ester | -O-CH | 61.0 – 62.0 | Typical ethoxy CH |

| Linker | N-CH | 48.0 – 50.0 | Diagnostic for |

| Alkyl Groups | CH | 10.0 – 14.5 | Methyls on ring (10-13 ppm) vs Ester (14 ppm). |

Advanced Analysis: Regioisomer Differentiation

When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), two isomers are formed: the 1,3-isomer and the 1,5-isomer . Differentiating these is critical for SAR (Structure-Activity Relationship) studies.

The Problem

-

1,3-Isomer: Less sterically hindered; often the thermodynamic product.

-

1,5-Isomer: More sterically hindered (N-CH

is close to the C-5 substituent); often the kinetic product.

Experimental Workflow for Assignment

The following logic flow utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the structure.

Figure 1: Decision tree for distinguishing 1,3- vs 1,5-regioisomers in N-alkylated pyrazoles.

Mechanistic Insight

In the 1,5-isomer , the

Experimental Protocol: Sample Preparation

To ensure high-fidelity data suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Materials

-

Solvent: CDCl

(99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl -

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz)

-

Temperature: 298 K (25°C).

-

1H Parameters:

-

Pulse Angle: 30°.

-

Relaxation Delay (D1):

1.0 sec (ensure integration accuracy). -

Scans (NS): 16.

-

Spectral Width: -2 to 14 ppm.

-

-

13C Parameters:

-

Pulse Angle: 30° or 45°.

-

Relaxation Delay (D1): 2.0 sec.

-

Scans (NS):

512 (Carbonyls relax slowly). -

Decoupling: Waltz-16.

-

Quality Control Check

Before processing, check the Residual Solvent Peak :

-

Chloroform: Singlet at

7.26 ppm ( -

Ethyl Acetate (Impurity): If the sample was purified by column chromatography, watch for EtOAc peaks at

4.12 (q), 2.05 (s), 1.26 (t). Do not confuse the EtOAc quartet with the pyrazole ester quartet.

References

-

Elguero, J., et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3][4] Link

-

Turan, N., et al. (2021). Investigation of spectroscopic, thermal, and biological properties of FeII, CoII, ZnII, and RuII complexes derived from azo dye ligand. Journal of Molecular Structure. Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

-

BldPharm. (2024). Ethyl 2-(3-fluoro-5-methyl-1H-pyrazol-1-yl)acetate - Product Analysis. BLD Pharm. Link

Sources

An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of Nitro-Pyrazole Esters

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of single-crystal X-ray crystallography to the structural analysis of nitro-pyrazole esters. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2] This guide offers a self-validating framework for experimental design, from synthesis and crystallization to data collection, structure solution, and refinement. It emphasizes the causality behind methodological choices and provides actionable insights to overcome common challenges associated with these unique molecular scaffolds.

Introduction: The Significance of Nitro-Pyrazole Esters and the Power of X-ray Crystallography

Nitro-pyrazoles are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in various scientific fields.[2][3] The incorporation of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties, stability, and reactivity of the pyrazole ring.[4] This, in turn, impacts their potential applications, which range from pharmaceuticals to energetic materials.[2] The ester functional group further adds to the structural diversity and allows for the fine-tuning of physicochemical properties.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[5][6] It provides unparalleled accuracy in determining bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[5] For nitro-pyrazole esters, X-ray crystallography is indispensable for:

-

Unambiguous Structure Verification: Confirming the regiochemistry of substitution on the pyrazole ring, which can be challenging to determine by spectroscopic methods alone.

-

Conformational Analysis: Revealing the preferred orientation of the nitro and ester groups relative to the pyrazole ring, which is crucial for understanding steric and electronic effects.[7][8]

-

Intermolecular Interaction Analysis: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and ultimately influence physical properties like melting point and solubility.[9]

-

Structure-Activity Relationship (SAR) Studies: Providing the foundational structural data for computational modeling and rational drug design.

This guide will navigate the reader through the entire process of X-ray crystallographic analysis of nitro-pyrazole esters, from the bench to the final refined structure.

The Experimental Workflow: A Validating System

The successful structural analysis of nitro-pyrazole esters via X-ray crystallography relies on a meticulously executed and interconnected series of steps. Each stage provides feedback that informs and validates the subsequent procedures.

Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of nitro-pyrazole esters.

Synthesis and Purification of Nitro-Pyrazole Esters

The journey to a high-quality crystal structure begins with the synthesis of the target nitro-pyrazole ester. The choice of synthetic route can significantly impact the purity of the final product, which is a critical prerequisite for successful crystallization.

Common Synthetic Strategies:

-

Nitrification of Pyrazole Precursors: Direct nitration of a pre-formed pyrazole ester is a common approach.[4] The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring and the reaction conditions.

-

Cyclization Reactions: Condensation of a substituted hydrazine with a β-dicarbonyl compound containing a nitro group can be an effective method for constructing the nitro-pyrazole core.[10]

-

Functional Group Interconversion: Esterification of a nitro-pyrazole carboxylic acid is another viable route.

Protocol: A General Synthesis of a Nitro-Pyrazole Ester

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole derivative in a suitable solvent (e.g., glacial acetic acid, sulfuric acid).

-

Nitrating Agent Addition: Carefully add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture at a controlled temperature (often 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture over ice and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).[9]

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure nitro-pyrazole ester.

Trustworthiness Check: The purity of the synthesized compound must be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding to crystallization.[8]

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The presence of the polar nitro group and the relatively rigid pyrazole ring can influence solubility and crystal packing.

Key Considerations for Crystallization:

-

Solvent Selection: A systematic screening of solvents with varying polarities is crucial. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be done in either a hanging drop or sitting drop setup.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Protocol: Crystallization Screening by Slow Evaporation

-

Prepare Stock Solutions: Dissolve a small amount (5-10 mg) of the purified nitro-pyrazole ester in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to create near-saturated solutions.

-

Set Up Vials: Transfer the solutions to small, clean vials.

-

Cover and Store: Cover the vials with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation.

-

Incubate: Store the vials in a vibration-free environment at a constant temperature.

-

Monitor: Regularly inspect the vials under a microscope for the formation of single crystals.

Expertise Insight: Co-crystallization with a suitable partner molecule can sometimes promote the formation of high-quality crystals, especially if the target molecule has conformational flexibility or a tendency to form oils.

Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a single-crystal X-ray diffractometer.

Data Collection

The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[11]

Key Parameters in Data Collection:

-

X-ray Source: The choice of X-ray source (e.g., Mo Kα, Cu Kα) depends on the crystal size and composition.

-

Exposure Time: The time the crystal is exposed to the X-ray beam for each image. This is a trade-off between obtaining good signal-to-noise and minimizing radiation damage.

-

Crystal-to-Detector Distance: This affects the resolution of the data collected.

-

Data Collection Strategy: The range of angles through which the crystal is rotated to ensure a complete dataset is collected.

Data Processing

The raw diffraction images are then processed to extract the intensities of the individual reflections.[11][12] This involves several steps:

-

Indexing: Determining the unit cell parameters and the crystal lattice type from the positions of the diffraction spots.[11]

-

Integration: Measuring the intensity of each diffraction spot.[11]

-

Scaling and Merging: Correcting the integrated intensities for various experimental factors (e.g., variations in X-ray beam intensity, crystal decay) and merging symmetry-equivalent reflections.[11]

Authoritative Grounding: Software suites such as APEX6 or CrysAlisPro are commonly used for data collection and processing.[6][13]

Structure Solution and Refinement

With a processed dataset of reflection intensities, the next challenge is to determine the arrangement of atoms in the unit cell.

Caption: The iterative process of solving, refining, and validating a crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the crystal structure. For small molecules like nitro-pyrazole esters, direct methods are typically the most successful approach. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

Structure Refinement

The initial structural model is then refined to improve its agreement with the experimental data. This is an iterative process that involves:

-

Least-Squares Refinement: Adjusting the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.[14]

-

Difference Fourier Maps: Calculating the difference between the observed and calculated electron density. Peaks in the difference map indicate the positions of missing atoms (e.g., hydrogen atoms), while negative troughs can suggest errors in the model.

Trustworthiness Check: During refinement, it is crucial to use appropriate constraints or restraints on bond lengths and angles to maintain a chemically sensible geometry, especially for the rigid pyrazole ring.[14][15]

Structure Validation

The final refined structure must be rigorously validated to ensure its quality and accuracy. Key validation metrics include:

-

R-factors (R1 and wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

-

Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

-

Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant positive or negative peaks.

-

checkCIF: A program that checks the crystallographic information file (CIF) for a wide range of potential issues.

Authoritative Grounding: The SHELX and OLEX2 software packages are widely used for structure solution and refinement.[13]

Structural Analysis of Nitro-Pyrazole Esters: Key Insights

The refined crystal structure provides a wealth of information about the nitro-pyrazole ester.

Molecular Geometry

A detailed analysis of bond lengths, bond angles, and torsion angles can reveal important structural features. For example, the planarity of the pyrazole ring and the orientation of the nitro and ester substituents can be quantified.[8]

| Parameter | Typical Range | Significance |

| Pyrazole Ring | ||

| N-N Bond Length | 1.32 - 1.36 Å | Indicates the degree of double bond character. |

| C-N Bond Lengths | 1.32 - 1.38 Å | Reflects the electronic environment of the ring. |

| C-C Bond Lengths | 1.36 - 1.42 Å | Can be influenced by substituent effects. |

| Nitro Group | ||

| C-N Bond Length | 1.45 - 1.49 Å | Shorter lengths may indicate some degree of conjugation. |

| N-O Bond Lengths | 1.20 - 1.24 Å | Typically symmetric. |

| Torsion Angle (C-C-N-O) | Variable | Describes the orientation of the nitro group relative to the pyrazole ring.[7] |

| Ester Group | ||

| C-C(=O) Bond Length | 1.48 - 1.52 Å | |

| C=O Bond Length | 1.19 - 1.22 Å | |

| C-O Bond Length | 1.32 - 1.36 Å | |

| O-C(alkyl) Bond Length | 1.44 - 1.48 Å |

Intermolecular Interactions and Crystal Packing

The way in which molecules are arranged in the crystal lattice is determined by a network of intermolecular interactions. For nitro-pyrazole esters, these can include:

-

Hydrogen Bonding: If N-H groups are present on the pyrazole ring, they can act as hydrogen bond donors to the oxygen atoms of the nitro or ester groups, or to the nitrogen atoms of adjacent pyrazole rings.[7][9]

-

π-π Stacking: The aromatic pyrazole rings can stack on top of each other, contributing to the stability of the crystal lattice.[9]

-

Other Weak Interactions: C-H···O and C-H···N interactions can also play a significant role in the crystal packing.[9]

Expertise Insight: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure.[7][9]

Conclusion

X-ray crystallography is an indispensable tool for the structural characterization of nitro-pyrazole esters. A thorough understanding of the entire experimental workflow, from synthesis to structure validation, is essential for obtaining high-quality and reliable results. The detailed structural information provided by this technique is crucial for advancing our understanding of the structure-property relationships of these important compounds and for guiding the design of new molecules with desired functionalities.

References

-

Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function - IUCr Journals. (2016, January 15). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - PMC. (n.d.). Retrieved from [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.). Retrieved from [Link]

-

Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF) - SciSpace. (n.d.). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025, September 11). Retrieved from [Link]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved from [Link]

-

Resources | Single-Crystal X-ray Diffraction. (n.d.). Retrieved from [Link]

-

Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025, February 24). Retrieved from [Link]

-

Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS - VinaR. (2025, May 23). Retrieved from [Link]

-

Organic Structure Solution - John Evans - Durham University. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved from [Link]

-

The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations - ResearchGate. (2025, October 21). Retrieved from [Link]

-

(PDF) A beginner's guide to X-ray data processing - ResearchGate. (2021, May 29). Retrieved from [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines - e-Spacio UNED. (2023, January 3). Retrieved from [Link]

-

Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

-

Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - Repositorio DSpace. (n.d.). Retrieved from [Link]

-

Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing). (2024, June 4). Retrieved from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchGate. (2019, December). Retrieved from [Link]

-

Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. (2020, April 1). Retrieved from [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (2016, June 16). Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. (2021, August 15). Retrieved from [Link]

-

3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

Pyrazole, 3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1H-Pyrazole, 4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4) - PubChemLite. (n.d.). Retrieved from [Link]

-

CCDC 228474: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2004, July 15). Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]

-

characterization of novel hetrocyclic molecules containing nitrogen - ResearchGate. (2026, January 21). Retrieved from [Link]

-

Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. (2024, July 5). Retrieved from [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - MDPI. (2022, February 22). Retrieved from [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025, October 28). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in pharmaceutical and materials science. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related nitropyrazole derivatives to establish a robust framework for its synthesis, characterization, and thermal behavior. We delve into the theoretical underpinnings of its stability, detailing potential decomposition pathways and the influence of its structural motifs—the nitro group, the pyrazole ring, and the ethyl acetate substituent. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing thermodynamic stability, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By combining theoretical insights with practical methodologies, this document serves as an essential resource for the safe handling, storage, and application of this and similar energetic compounds.

Introduction and Molecular Overview

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate belongs to the class of N-substituted nitropyrazoles. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold frequently found in biologically active compounds. The introduction of a nitro group (-NO2) significantly influences the electronic properties and reactivity of the pyrazole ring, often imparting energetic characteristics. The N-alkylation with an ethyl acetate group can modulate the compound's physicochemical properties, such as solubility and melting point, and is a common strategy in drug design to introduce an ester functional group for potential hydrolysis or to act as a spacer.

Understanding the thermodynamic stability of this molecule is paramount for several reasons:

-

Safety: Nitro-containing compounds can be energetic and may decompose exothermically, posing a safety risk if not handled and stored correctly.

-

Pharmaceutical Development: The stability of an active pharmaceutical ingredient (API) is a critical quality attribute, affecting its shelf-life, formulation, and efficacy.

-

Material Science: For applications in energetic materials, the thermal decomposition profile is a key performance parameter.

This guide will provide a detailed exploration of the factors governing the stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate and the methodologies to quantify it.

Synthesis and Characterization

A plausible and efficient synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves the N-alkylation of 3-methyl-4-nitropyrazole with an appropriate ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a well-established method for the functionalization of pyrazole derivatives.[1][2]

Proposed Synthetic Protocol

The following protocol outlines a general procedure for the synthesis:

Materials:

-

3-methyl-4-nitropyrazole

-

Ethyl chloroacetate

-

Potassium carbonate (or another suitable base)

-

Anhydrous acetone (or another suitable polar aprotic solvent)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization/chromatography)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-methyl-4-nitropyrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of the molecule. [3]These methods can be used to:

-

Calculate the bond dissociation energies (BDEs) of key bonds (e.g., C-NO₂) to predict the most likely initial decomposition step.

-

Model the transition states of potential decomposition reactions to determine their activation energies.

-

Predict the heat of formation, which is a key parameter for assessing the energetic nature of the compound.

Experimental Assessment of Thermodynamic Stability

The thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate should be experimentally determined using thermal analysis techniques. The two primary methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal transitions and to quantify the enthalpy changes associated with them.

Experimental Protocol:

-

Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to determine the onset temperature of decomposition (T_onset) and the peak temperature of the exothermic decomposition (T_peak).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the sample begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 30-600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different stages of decomposition.

Data Presentation and Interpretation

While specific experimental data for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is not available, the following table provides a template for presenting such data and includes comparative values for related N-substituted dinitropyrazoles. [6]

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | DSC T_onset (°C) | DSC T_peak (°C) | TGA Mass Loss (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₁N₃O₄ | 213.19 | To be determined | To be determined | To be determined | To be determined | - |

| 1-allyl-3,4-dinitropyrazole | C₆H₆N₄O₄ | 198.14 | -56.7 | 201.2 | - | >95 | [6] |

| 1-acryloyl-3,4-dinitropyrazole | C₆H₄N₄O₅ | 212.12 | -39.8 | 194.8 | - | >95 | [6] |

| 1-allyl-3,5-dinitropyrazole | C₆H₆N₄O₄ | 198.14 | -56.5 | 217.4 | - | >95 | [6] |

| 1-acryloyl-3,5-dinitropyrazole | C₆H₄N₄O₅ | 212.12 | -59.8 | 255.1 | - | >95 | [6] |

Interpretation of Results:

-

A lower DSC T_onset indicates lower thermal stability.

-

A sharp, intense exothermic peak in the DSC curve suggests a rapid, energetic decomposition.

-

The TGA data provides information on the temperature range over which decomposition occurs and whether any stable intermediates are formed.

-

By comparing the data for the title compound with that of its analogs, structure-stability relationships can be established. For instance, the position of the nitro groups (e.g., 3,4-dinitro vs. 3,5-dinitro) has a significant impact on the decomposition temperature. [6]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. A plausible synthetic route and standard characterization methods have been outlined. The theoretical discussion of stability, based on the known behavior of nitropyrazoles, highlights the C-NO₂ bond as a likely point of initial decomposition. Detailed protocols for DSC and TGA have been provided as the primary experimental means for quantifying the thermal stability of this compound.

The thermochemical data for related compounds suggest that the title compound will likely exhibit a decomposition onset temperature in the range of 190-260 °C. However, experimental verification is crucial for a definitive assessment. The methodologies and theoretical considerations presented herein provide a solid foundation for researchers and drug development professionals to safely handle, characterize, and utilize this and other related nitropyrazole derivatives in their work.

References

- Sinditskii, V. P., et al.

- Yang, Z., et al. "Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials." The Journal of Physical Chemistry A 125.48 (2021): 10447-10457.

- Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Physics Procedia 72 (2015): 358-361.

- BenchChem. "In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem, 2025.

- Zaitsau, D. H., et al. "Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods." The Journal of Chemical Thermodynamics 128 (2019): 173-186.

- Popov, E., et al. "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry 114.3 (2013): 1095-1104.

- Oniscu, C., et al. "Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives." Revue Roumaine de Chimie 55.11 (2010): 831-837.

- Klapötke, T. M., et al. "Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." Chemistry–A European Journal 26.54 (2020): 12345-12353.

- Chavez, D. E., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega 8.21 (2023): 18408-18413.

- Sinditskii, V. P., et al.

- Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones." International Journal of Pharmaceutical Sciences and Research 3.9 (2012): 3328.

- Sharma, P., et al. "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES." RASAYAN Journal of Chemistry 4.2 (2011): 358-362.

- BenchChem. "A Comparative Guide to Ethyl 2-(1H-pyrazol-1-YL)benzoate and Structurally Related Compounds for Researchers and Drug Development." BenchChem, 2025.

- Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Physics Procedia 72 (2015): 358-361.

- Patel, K. D., et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES." International Journal of Pharmaceutical Sciences and Research 3.11 (2012): 4359.

- Singh, N., et al. "Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity." Der Pharma Chemica 7.1 (2015): 184-191.

- Muravyev, N. V., et al. "Polynitropyrazoles as new environment-friendly energetic materials: experimental and computer-aided study of thermal decomposition." Journal of Thermal Analysis and Calorimetry 134.1 (2018): 217-228.

- El-Hiti, G. A., et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles." Molecules 27.24 (2022): 8894.

- ChemScene. "Ethyl 2-(1H-pyrazol-1-yl)

- Zhu, S., et al. "Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials." Materials Chemistry and Physics 278 (2022): 125607.

- Abele, E., et al. "Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained." Chemistry of Heterocyclic Compounds 37.7 (2001): 864-867.

- Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones." International Journal of Pharmaceutical Sciences and Research 3.9 (2012): 3328.

- Guchhait, S. K., et al.

- Gogte, V. N., et al. "Alkylation of alkyl nitroacetates under ptc conditions." Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry 28.11 (1989): 938-941.

- Hakmaoui, Y., et al. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

- Wang, H. Y., et al. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate." Acta Crystallographica Section E: Structure Reports Online 66.10 (2010): o2567.

- Sosnovskikh, V. Y., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules 28.21 (2023): 7294.

- NIST.

- Google Patents.

- PubChem.

- PubChem.

- BLDpharm. "Ethyl 2-(4-nitro-1H-pyrazol-1-yl)

- Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.amazonaws.com [s3.amazonaws.com]

Introduction: The Strategic Importance of the N-Alkylated 4-Nitropyrazole Scaffold

An In-Depth Technical Guide to N-Alkylated 4-Nitropyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2] Its value lies in its stable aromatic character, capacity for hydrogen bonding, and the synthetic versatility offered by its multiple functionalization points. The introduction of a nitro group at the C4 position and an alkyl substituent at one of the ring nitrogens creates the N-alkylated 4-nitropyrazole framework, a class of compounds with distinct and highly tunable properties.

The 4-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyrazole ring. This modification enhances the acidity of the remaining N-H proton (in the precursor), influences the regioselectivity of subsequent reactions, and often imparts specific biological activities or energetic properties.[3][4] N-alkylation, in turn, is a critical step that eliminates the acidic proton, enhances lipophilicity, and provides a vector for precisely orienting functional groups in three-dimensional space to interact with biological targets or build advanced material architectures.[5]

This guide offers a comprehensive exploration of the synthesis, properties, and applications of N-alkylated 4-nitropyrazole derivatives. It is designed to provide senior application scientists and drug development professionals with not only robust protocols but also the underlying chemical principles that govern the synthesis and function of these versatile molecules.

Part 1: Synthesis of N-Alkylated 4-Nitropyrazole Derivatives

The construction of N-alkylated 4-nitropyrazoles is typically a two-stage process: first, the nitration of the pyrazole core to yield the 4-nitro-1H-pyrazole intermediate, and second, the crucial N-alkylation step.

Preparation of the 4-Nitro-1H-pyrazole Precursor

The most common method for synthesizing the 4-nitro-1H-pyrazole starting material is the direct electrophilic nitration of pyrazole.

Causality Behind the Method: Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The C4 position is electronically favored for nitration. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is required to achieve efficient conversion. An optimized one-pot, two-step method involves first forming the pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which can achieve yields as high as 85%.[6]

Protocol: Synthesis of 4-Nitro-1H-pyrazole [6][7]

-

Reagent Preparation: Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath.

-

Sulfonation: In a separate reaction vessel, slowly add pyrazole to concentrated sulfuric acid while maintaining a low temperature.

-

Nitration: Add the prepared pyrazole sulfate solution dropwise to the nitrating mixture, carefully controlling the temperature below 50°C.

-

Reaction Monitoring: Stir the mixture for 1.5-2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from an ether/hexane mixture can be performed to yield a pure, white crystalline product.[7]

The Core Challenge: Regioselective N-Alkylation

With the 4-nitro-1H-pyrazole precursor in hand, the key synthetic challenge is the regioselective introduction of the alkyl group. The pyrazole anion, formed upon deprotonation, is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. For unsymmetrical pyrazoles, this often results in a mixture of regioisomers that can be difficult to separate.[8] Controlling this selectivity is paramount for any reproducible and scalable synthesis.

The outcome of the alkylation is governed by a delicate interplay of steric, electronic, and solvent effects.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 6. guidechem.com [guidechem.com]

- 7. acrhem.org [acrhem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis and Regioselective Control of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Executive Summary

This application note details the optimized synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate , a critical intermediate in the development of agrochemicals (fungicides) and pharmaceutical agents (kinase inhibitors). The protocol addresses the primary synthetic challenge: controlling regioselectivity during the N-alkylation of the asymmetric pyrazole core. By utilizing a thermodynamic control strategy and specific solvent-base interactions, this method achieves high regio-purity (>95% 3-methyl isomer) while minimizing the formation of the unwanted 5-methyl congener.

Strategic Synthesis Design

Retrosynthetic Analysis

The target molecule contains a 1,3,4-trisubstituted pyrazole ring. While ring-closure (cyclocondensation) strategies exist, they often require unstable hydrazine intermediates. The most robust industrial route involves the SN2 alkylation of the commercially available 3-methyl-4-nitropyrazole .

The Regioselectivity Challenge: 3-methyl-4-nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen atom, yielding two isomers:

-

Target (1,3-isomer): Alkylation distal to the methyl group.

-

Impurity (1,5-isomer): Alkylation adjacent to the methyl group.

Steric hindrance from the C3-methyl group generally disfavors attack at the adjacent nitrogen, making the target 1,3-isomer kinetically favored. However, solvent polarity and counter-ion choice significantly influence this ratio.

Reaction Pathway Visualization

Figure 1: Reaction scheme illustrating the divergence point for regioselectivity.

Materials and Equipment

Reagents

| Reagent | CAS No. | Equiv.[1][2] | Role |

| 3-Methyl-4-nitropyrazole | 5334-40-7 | 1.0 | Starting Material |

| Ethyl bromoacetate | 105-36-2 | 1.1 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.5 | Base (Anhydrous) |

| Acetone | 67-64-1 | - | Solvent (Reagent Grade) |

| DMF (Alternative) | 68-12-2 | - | Solvent (High Solubility) |

Equipment

-

250 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂).

-

Rotary evaporator.

-

Vacuum filtration setup.

-

TLC plates (Silica gel 60 F₂₅₄).

Detailed Experimental Protocol

Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

-

Charge a 250 mL RBF with 3-methyl-4-nitropyrazole (5.0 g, 39.3 mmol).

-

Add Acetone (100 mL). Note: Acetone is preferred over DMF for easier workup, though DMF increases reaction rate.

-

Add anhydrous Potassium Carbonate (8.15 g, 59.0 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Mechanism: This pre-stirring ensures complete deprotonation to the pyrazolide anion before the electrophile is introduced.

-

Step 2: Alkylation

-

Add Ethyl bromoacetate (4.8 mL, 43.2 mmol) dropwise over 10 minutes.

-

Caution: Ethyl bromoacetate is a lachrymator. Perform in a fume hood.

-

-

Heat the mixture to Reflux (approx. 60°C) .

-

Maintain reflux for 4–6 hours .

-

Process Control (TLC): Monitor consumption of starting material using Hexane:Ethyl Acetate (7:3).

-

Starting Material Rf: ~0.3

-

Product Rf: ~0.6[3]

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with cold acetone (20 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude yellow oil or solid.

-

Crystallization (Crucial for Purity):

-

Dissolve the crude residue in a minimum amount of hot Ethanol .

-

Slowly add water until turbidity persists.

-

Allow to cool to 4°C overnight.

-

Filter the resulting white/pale yellow crystals.

-

Purification Logic: The target 3-methyl isomer crystallizes more readily than the 5-methyl isomer, which often remains in the mother liquor.

-

Workflow Diagram